molecular formula C5H5F4O3- B117495 Methyl 2,2,3,3-tetrafluoropropyl carbonate CAS No. 156783-98-1

Methyl 2,2,3,3-tetrafluoropropyl carbonate

Cat. No.: B117495
CAS No.: 156783-98-1
M. Wt: 189.08 g/mol
InChI Key: JQRHMMZYONHHPQ-UHFFFAOYSA-M
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Description

Methyl 2,2,3,3-tetrafluoropropyl carbonate is an organic compound with the molecular formula C₅H₆F₄O₃. It is a carbonate ester derived from 2,2,3,3-tetrafluoropropanol and methyl carbonate. This compound is known for its unique properties due to the presence of fluorine atoms, which impart high thermal stability and resistance to chemical reactions .

Safety and Hazards

When handling “Methyl 2,2,3,3-tetrafluoropropyl carbonate”, it is advised to avoid all personal contact, including inhalation . Protective clothing should be worn when there is a risk of exposure . It should be used in a well-ventilated area and contact with moisture and incompatible materials should be avoided . Eating, drinking, or smoking is not advised when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,2,3,3-tetrafluoropropyl carbonate can be synthesized through the transesterification of dialkyl carbonates with 2,2,3,3-tetrafluoropropan-1-ol. The reaction is typically catalyzed by bases such as tetramethylammonium hydroxide or lithium alkoxides, which ensure high selectivity and conversion rates . The reaction mixture is then distilled to collect the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of environmentally safe procedures that avoid hazardous chemicals like phosgene. Instead, dialkyl carbonates are used as starting materials, which react with 2,2,3,3-tetrafluoropropan-1-ol under controlled conditions to produce the desired carbonate ester .

Mechanism of Action

The mechanism of action of methyl 2,2,3,3-tetrafluoropropyl carbonate involves its interaction with nucleophiles, leading to the formation of various products through nucleophilic substitution reactions. The presence of fluorine atoms increases the compound’s electrophilicity, making it more reactive towards nucleophiles . This property is exploited in various synthetic applications, where the compound acts as an intermediate in the formation of more complex molecules .

Comparison with Similar Compounds

  • Ethyl 2,2,3,3-tetrafluoropropyl carbonate
  • Bis(2,2,3,3-tetrafluoropropyl) carbonate

Comparison: Methyl 2,2,3,3-tetrafluoropropyl carbonate is unique due to its methyl group, which imparts different physical and chemical properties compared to its ethyl and bis counterparts. The methyl derivative has a lower boiling point and different solubility characteristics, making it suitable for specific applications where these properties are advantageous .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 2,2,3,3-tetrafluoropropyl carbonate involves the reaction between methyl chloroformate and 2,2,3,3-tetrafluoropropanol in the presence of a base.", "Starting Materials": ["Methyl chloroformate", "2,2,3,3-tetrafluoropropanol", "Base (e.g. triethylamine)"], "Reaction": [ "Add 2,2,3,3-tetrafluoropropanol to a flask", "Add base (e.g. triethylamine) to the flask", "Add methyl chloroformate dropwise to the flask while stirring at room temperature", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract the product with a solvent (e.g. diethyl ether)", "Wash the organic layer with water and brine", "Dry the organic layer with anhydrous sodium sulfate", "Evaporate the solvent under reduced pressure to obtain Methyl 2,2,3,3-tetrafluoropropyl carbonate as a colorless liquid" ] }

CAS No.

156783-98-1

Molecular Formula

C5H5F4O3-

Molecular Weight

189.08 g/mol

IUPAC Name

2,2,3,3-tetrafluorobutyl carbonate

InChI

InChI=1S/C5H6F4O3/c1-4(6,7)5(8,9)2-12-3(10)11/h2H2,1H3,(H,10,11)/p-1

InChI Key

JQRHMMZYONHHPQ-UHFFFAOYSA-M

SMILES

COC(=O)OCC(C(F)F)(F)F

Canonical SMILES

CC(C(COC(=O)[O-])(F)F)(F)F

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methyl chloroformate (130 mL, 159 g, 1.68 mol) was added slowly over a period of 3 h to a solution of 2,2,3,3-tetrafluoropropanol (132 g, 1.00 mol) in pyridine (300 mL, anhydrous) at −10° C. to 0° C. with magnetic stirring. The reaction mixture was stirred at room temperature overnight. Then, the reaction mixture was mixed with 5% HCl (500 mL) and approximately 50 g of ice, and the resulting mixture was extracted three times with 300 mL portions of ether. The combined organic layer was washed three times with 100 mL portions of 5% HCl, followed by two washes with 100 mL portions of 5% sodium carbonate. The organic phase was then dried over anhydrous sodium sulfate. Ether was removed by rotary evaporation. The crude product (approximately 200 g) was distilled, yielding 166 g (87% yield) of pure methyl 2,2,3,3-tetrafluoropropyl carbonate, also referred to herein as “FS-C”. NMR analysis data were consistent with the literature values (U.S. Pat. No. 5,659,062).
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
132 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Two
Name
methyl 2,2,3,3-tetrafluoropropyl carbonate
Yield
87%

Synthesis routes and methods II

Procedure details

In a flask (500-ml volume) equipped with 10 distillation columns, 2,2,3,3-tetrafluoropropanol (100 g, 0.76 mol), dimethyl carbonate (205 g, 2.3 mol) and a 28% sodium methoxide/methanol solution (1.4 g) were charged. The flask was heated to 120° C. to allow the starting materials to react for 10 hours while removing the methanol from the distillation columns by evaporation. After allowing the mixture to cool to room temperature, an aqueous solution of ammonium chloride was added to the mixture and the mixture was shaken to remove the sodium methoxide. The organic layer was washed with water, dried and distilled to give methyl 2,2,3,3-tetrafluoropropyl carbonate as a colorless liquid (70 g, yield 49%). The chemical structure of the produced compound was determined based on the IR and NMR absorbance spectra shown in FIG. 9 and FIG. 10 respectively and the mass spectrometry spectrum (M/e=190).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
205 g
Type
reactant
Reaction Step One
Name
sodium methoxide methanol
Quantity
1.4 g
Type
catalyst
Reaction Step Two
Name
methyl 2,2,3,3-tetrafluoropropyl carbonate
Yield
49%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary focus of the research presented in the paper "Transesterification of Dialkyl Carbonates with 2,2,3,3-Tetrafluoropropan-1-ol"?

A1: This research paper focuses on a novel method for synthesizing 2,2,3,3-tetrafluoropropyl alkyl carbonates, including methyl 2,2,3,3-tetrafluoropropyl carbonate, through transesterification reactions. [] The study explores the use of various dialkyl carbonates as starting materials and investigates the impact of different catalysts and reaction conditions on the yield and selectivity of the desired product. []

Q2: Could you elaborate on the significance of synthesizing compounds like this compound via transesterification reactions?

A2: Transesterification reactions offer several advantages in the synthesis of such carbonates. They are generally considered milder and more environmentally benign compared to other methods, often requiring less harsh reagents and generating fewer byproducts. [] This makes them a more attractive option for industrial-scale production, potentially leading to more sustainable and cost-effective processes.

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